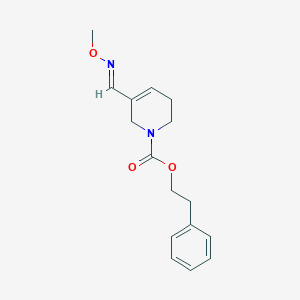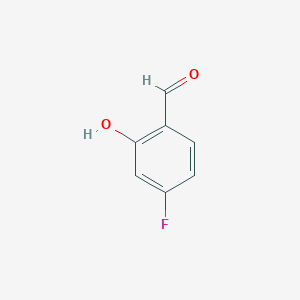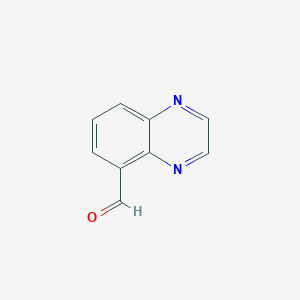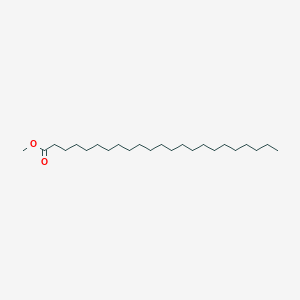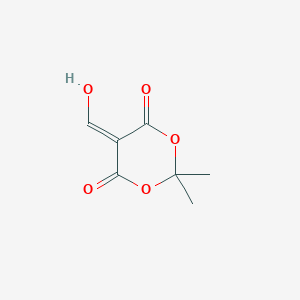
5-(羟甲亚甲基)-2,2-二甲基-1,3-二氧六环-4,6-二酮
描述
Synthesis Analysis
The synthesis of compounds related to “5-(Hydroxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione” involves various methods. For instance, 5-Hydroxymethyl-2-furfurylamine (HMFA) can be synthesized via reductive amination of 5-hydroxymethyl-2-furaldehyde (HMF) catalyzed by Ni-based bimetallic catalysts . Another example is the synthesis of 5,5′-Dihydroxymethyl furoin (DHMF) from the benzoin condensation of 5-hydroxymethylfurfural (HMF) .Molecular Structure Analysis
The molecular structure of compounds related to “5-(Hydroxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione” can be investigated using techniques such as ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS). These techniques can provide insights into the molecular structure, morphology, and growth mechanism of these compounds .Chemical Reactions Analysis
The chemical reactions involving compounds related to “5-(Hydroxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione” can be complex. For example, the transformation of 5-hydroxymethylfurfural (HMF) can involve several parallel and consecutive reactions, such as over-oxidation, decarboxylation, ring-opening, and cross-polymerization .Physical And Chemical Properties Analysis
The physical and chemical properties of compounds related to “5-(Hydroxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione” can be influenced by their chemical structure. For instance, the hydroxymethyl group, which is part of the compound, has a molar mass of 31.034 g·mol−1 and a standard enthalpy of formation (ΔfH⦵298) of −9 kJ/mol .科学研究应用
合成和结构分析
- Meldrum's 酸的 C-烷基衍生物,包括 5-(羟甲亚甲基)-2,2-二甲基-1,3-二氧六环-4,6-二酮,由于其高酸度和独特的分子构象,被用作有机合成中的构建块。它们的合成和表征已被探索,揭示了基于不同取代基的分子和晶体结构的变化 (Mierina, Mishnev, & Jure, 2015)。
- 该化合物参与了专注于晶体结构分析的研究,提供了对分子排列和受各种取代基影响的相互作用的见解 (Stepina, Stepanovs, Mierina, & Jure, 2015)。
有机合成
- 它是合成各种有机化合物的关键组成部分。例如,已经开发出在水性介质中合成 5-芳基亚甲基衍生物的程序,突出了其多功能性和在环保应用中的潜力 (Jin, Zhao, Li, Zhao, & Li, 2006)。
- 该化合物已用于芳基甲基 Meldrum's 酸的合成和研究,这些酸因其酸性特性和在有机反应中的潜力而具有吸引力 (Ungureanu, Buica, Razus, Bîrzan, & Giol, 2011)。
晶体学和分子建模
- 研究集中在其晶体和分子结构上,将其与其他衍生物进行比较,以了解构象行为和堆积模式 (Coppernolle, Declercq, Dereppe, Germain, & Meerssche, 2010)。
- 该化合物的分子几何构型和分子间相互作用已通过 X 射线衍射和理论计算进行分析,为新材料和药物的设计提供了有价值的数据 (Dey, Ghosh, Ghosh, & Mukherjee, 2015)。
反应和机理研究
- 它已被用来探索环状仲胺开环反应中的二分法,有助于理解有机化学中的反应机理 (Šafár̆, Považanec, Prónayová, Baran, Kickelbick, Kožíšek, & Breza, 2000)。
- 关于涉及该化合物的酰氧基卡宾重排为 1,2-二酮的研究提供了对反应途径和中间体稳定性的见解 (Brown, Browne, & Eastwood, 1983)。
其他应用
- 它参与了 Knoevenagel 缩合、DPPH 自由基清除活性和细胞毒性的研究,展示了其在药物和材料科学研究中的潜力 (Kumar, Prabhu, & Bhuvanesh, 2014)。
- 该化合物已用于合成新型衍生物,例如吡啶二酮,这突出了其在开发新化学实体中的适用性 (Rubinov, Zheldakova, & Rubinova, 2004)。
安全和危害
The safety data sheet for 5-(Hydroxymethyl)furfural, a compound related to “5-(Hydroxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione”, indicates that it is a combustible liquid that can cause skin and eye irritation, respiratory irritation, and may cause damage to organs through prolonged or repeated exposure .
属性
IUPAC Name |
5-(hydroxymethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O5/c1-7(2)11-5(9)4(3-8)6(10)12-7/h3,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DELRMBDZSMPFPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CO)C(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00456523 | |
| Record name | 5-(Hydroxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00456523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Hydroxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
CAS RN |
15568-87-3 | |
| Record name | 5-(Hydroxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00456523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

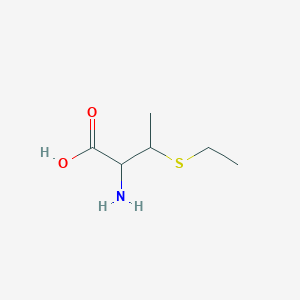
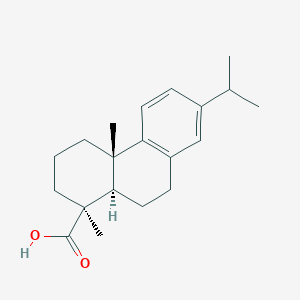
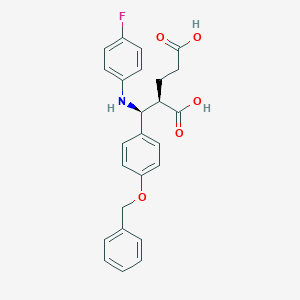
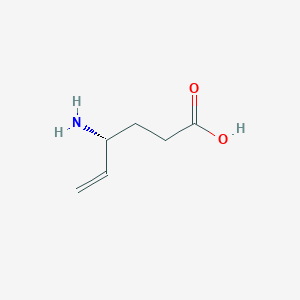
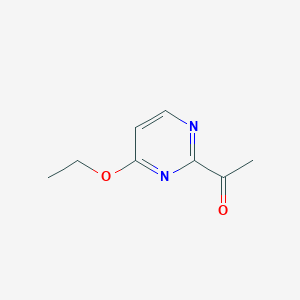
![(3S,13S,14S)-3-hydroxy-13-methyl-2,3,4,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B130099.png)
![7-Methyl-1,4-dihydrothieno[2,3-B]pyrazine-2,3-dione](/img/structure/B130100.png)
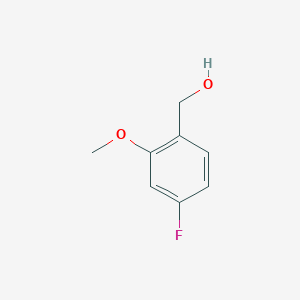
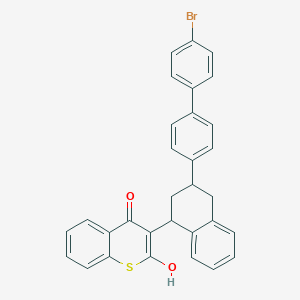
![N-[p-(Acetylmercuric)phenyl]maleimide](/img/structure/B130106.png)
